molecular formula C8H10ClN3O2 B12962383 1-(6-Chloro-2-methoxypyrimidin-4-yl)azetidin-3-ol

1-(6-Chloro-2-methoxypyrimidin-4-yl)azetidin-3-ol

Katalognummer: B12962383
Molekulargewicht: 215.64 g/mol
InChI-Schlüssel: MBFFSHAGNJJPFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(6-Chloro-2-methoxypyrimidin-4-yl)azetidin-3-ol is a heterocyclic compound that features both pyrimidine and azetidine rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 6-chloro-2-methoxypyrimidine with an azetidin-3-ol precursor under specific conditions . The reaction often requires a base such as sodium hydride and a solvent like dimethylformamide (DMF) to facilitate the coupling.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can improve efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

1-(6-Chloro-2-methoxypyrimidin-4-yl)azetidin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives .

Wissenschaftliche Forschungsanwendungen

1-(6-Chloro-2-methoxypyrimidin-4-yl)azetidin-3-ol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(6-Chloro-2-methoxypyrimidin-4-yl)azetidin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(6-Chloro-2-methoxypyrimidin-4-yl)azetidin-3-ol is unique due to its specific combination of pyrimidine and azetidine rings. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential as a pharmaceutical intermediate further highlight its uniqueness .

Eigenschaften

Molekularformel

C8H10ClN3O2

Molekulargewicht

215.64 g/mol

IUPAC-Name

1-(6-chloro-2-methoxypyrimidin-4-yl)azetidin-3-ol

InChI

InChI=1S/C8H10ClN3O2/c1-14-8-10-6(9)2-7(11-8)12-3-5(13)4-12/h2,5,13H,3-4H2,1H3

InChI-Schlüssel

MBFFSHAGNJJPFM-UHFFFAOYSA-N

Kanonische SMILES

COC1=NC(=CC(=N1)Cl)N2CC(C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.